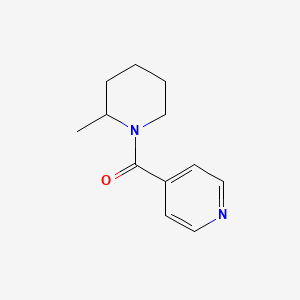

(2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpiperidin-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-4-2-3-9-14(10)12(15)11-5-7-13-8-6-11/h5-8,10H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNCJYRCWMEUJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398862 | |

| Record name | (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574008-50-7 | |

| Record name | (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete assignment of all atoms and their connectivity can be achieved.

¹H NMR Studies

The ¹H NMR spectrum of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone would provide crucial information about the number of different types of protons and their neighboring environments. The pyridine (B92270) ring protons would typically appear in the aromatic region (δ 7.0-9.0 ppm). The two protons ortho to the pyridine nitrogen would be expected at the most downfield position, with the two meta protons appearing further upfield. Due to the asymmetry introduced by the 2-methylpiperidine (B94953) moiety, complex splitting patterns might be observed. The protons of the piperidine (B6355638) ring and its methyl group would be found in the aliphatic region (δ 1.0-4.0 ppm). The presence of the methyl group at the C2 position would result in a characteristic doublet, and the adjacent proton on the chiral center would likely appear as a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H (ortho to N) | δ 8.6 - 8.8 | d |

| Pyridine H (meta to N) | δ 7.3 - 7.5 | d |

| Piperidine H (at C2) | δ 3.5 - 4.5 | m |

| Piperidine H (axial/equatorial) | δ 1.2 - 1.9 | m |

¹³C NMR Investigations

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of distinct carbon environments. The carbonyl carbon of the methanone (B1245722) group would be a key indicator, typically resonating in the highly deshielded region of the spectrum (δ 165-175 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-155 ppm), while the aliphatic carbons of the 2-methylpiperidine ring would be observed at higher field (δ 20-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | δ 168 - 172 |

| Pyridine C (para to N) | δ 140 - 145 |

| Pyridine C (ortho to N) | δ 150 - 152 |

| Pyridine C (meta to N) | δ 121 - 124 |

| Piperidine C2 | δ 50 - 55 |

| Piperidine C6 | δ 45 - 50 |

| Piperidine C3, C4, C5 | δ 20 - 35 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₆N₂O), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the cleavage of the amide bond, leading to fragments corresponding to the pyridin-4-ylcarbonyl cation and the 2-methylpiperidine radical cation or vice versa.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the amide, typically in the range of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic pyridine ring and the aliphatic piperidine ring, as well as C=N and C=C stretching vibrations characteristic of the pyridine ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (Amide) Stretch | 1630 - 1680 |

| C-H (Aromatic) Stretch | 3000 - 3100 |

| C-H (Aliphatic) Stretch | 2850 - 3000 |

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are indispensable in the synthesis and analysis of pharmaceutical compounds and research chemicals like this compound. These methods are crucial for both isolating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a chemical compound. A validated HPLC method can separate the target compound from starting materials, byproducts, and degradation products. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would typically be developed.

The development process involves a systematic evaluation of various parameters to achieve optimal separation, peak shape, and sensitivity. This includes selecting an appropriate stationary phase (the column), mobile phase (the solvent system), and detection wavelength. The validation of such a method would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, and robust.

A hypothetical RP-HPLC method for analyzing this compound is outlined in the table below.

Interactive Data Table: Hypothetical HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | A common non-polar stationary phase for reverse-phase chromatography, suitable for a wide range of organic molecules. |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | A typical solvent system for RP-HPLC. The gradient would be optimized to ensure good separation of all components. |

| Gradient | Isocratic or Gradient | An isocratic elution uses a constant mobile phase composition, while a gradient elution changes the composition over time to elute compounds with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation without generating excessive backpressure. |

| Detection | UV-Vis Detector at 254 nm | The pyridine ring in the molecule is expected to have a strong UV absorbance, making this a suitable wavelength for detection. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Column Chromatography for Purification

Following synthesis, column chromatography is the standard technique for the purification of multigram quantities of organic compounds. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase is passed through the column.

For the purification of this compound, a normal-phase column chromatography setup would likely be employed. This typically involves a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase (eluent). The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common starting point for many piperidine-containing compounds. Researchers would systematically vary the ratio of these solvents to find the optimal composition that allows the desired compound to elute from the column separately from any impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Research on similar piperidine derivatives has shown the utility of silica gel chromatography with eluent systems such as a mixture of ethyl acetate and hexane. For example, some novel piperidine derivatives have been successfully purified using a 1:4 ratio of ethyl acetate to hexane. In another instance, a crude product of a complex piperidine derivative was refined using a hexane:ethyl acetate mixture in an 8:2 ratio as the eluent over silica gel (60–120 mesh).

Interactive Data Table: Typical Column Chromatography Parameters

| Parameter | Description | Rationale for this compound |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | A highly polar adsorbent that is effective for separating moderately polar organic compounds. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture | The polarity of the eluent can be finely tuned by varying the ratio of these two solvents to achieve optimal separation. |

| Elution Technique | Gradient or Isocratic | An isocratic elution with a fixed solvent ratio may be sufficient, or a gradient of increasing polarity might be needed to elute all compounds. |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization | TLC plates coated with silica gel are used to quickly check the fractions collected from the column to identify those containing the pure product. |

Applications of 2 Methylpiperidin 1 Yl Pyridin 4 Yl Methanone As a Chemical Research Tool

Utility as a Synthetic Building Block for Complex Molecules

The rigid, yet modifiable, framework of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone makes it an attractive starting material or intermediate in the multi-step synthesis of more complex molecular architectures. The piperidine (B6355638) and pyridine (B92270) rings offer multiple sites for chemical reactions, allowing for the strategic addition of various functional groups and the construction of larger, more intricate molecules.

While direct examples of its incorporation into named complex natural products are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide array of biologically active compounds. The phenyl(piperidin-4-yl)methanone fragment, a core component of the title compound, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in potent therapeutic agents. mdpi.comnih.gov This suggests the potential of this compound as a building block for novel therapeutics. For instance, the synthesis of various kinase inhibitors often involves the use of piperidine and pyridine scaffolds to achieve desired binding affinities and pharmacokinetic properties. nih.govnih.goved.ac.uk

Application as a Lead Compound for Derivatization in Chemical Biology

In the field of chemical biology, this compound serves as a promising lead compound for the generation of compound libraries through derivatization. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The process of derivatization involves systematically modifying the structure of the lead compound to explore the structure-activity relationship (SAR) and optimize its biological activity.

The synthesis and biological evaluation of derivatives of similar pyridine and piperidine-containing scaffolds have been reported in the development of novel inhibitors for various biological targets, including kinases and other enzymes. nih.govnih.gov For example, the design of novel anti-crizotinib-resistant ALK/ROS1 dual inhibitors has been based on 2-amino-4-(1-piperidine) pyridine derivatives. nih.gov Furthermore, the benzoylpiperidine fragment is a key component in molecules targeting serotoninergic and dopaminergic receptors. mdpi.com These examples highlight the potential of the this compound scaffold to be derivatized to create potent and selective modulators of biological targets.

Table 1: Examples of Bioactive Scaffolds Related to this compound

| Scaffold/Derivative Class | Biological Target/Application |

| 2-amino-4-(1-piperidine) pyridine derivatives | ALK/ROS1 kinase inhibitors |

| Phenyl(piperidin-4-yl)methanone derivatives | Serotoninergic and dopaminergic receptor ligands |

| 1,2,6-Thiadiazinone derivatives with piperazine | Kinase inhibitors for solid tumors |

| Pyridylpiperazine hybrid derivatives | Urease inhibitors |

Use in Analytical Method Development in Research Laboratories

The development of robust and reliable analytical methods is crucial for the characterization, quantification, and quality control of chemical compounds in research and development. This compound and its derivatives can be utilized in the development and validation of various analytical techniques.

For instance, liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for separating, identifying, and quantifying chemical compounds. A high-throughput protein precipitation sample preparation method followed by LC-MS/MS has been developed for the determination of a complex molecule containing a 4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid moiety in dog plasma. mdpi.com This demonstrates the applicability of such analytical methods to compounds with structural similarities to this compound. The development of such methods is essential for pharmacokinetic and metabolic studies during drug discovery and development.

Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the structural elucidation and characterization of novel compounds. The synthesis and characterization of various piperidine and pyridine derivatives are routinely confirmed using these methods. researchgate.net

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in a biological system. The this compound scaffold can serve as a foundation for the design and synthesis of such probes.

By incorporating reporter groups, such as fluorescent dyes or radioactive isotopes, onto the this compound core, researchers can create probes to visualize and quantify the distribution and activity of a target protein in cells or tissues. nih.govnih.gov For example, fluorescent probes are indispensable tools for clarifying functions in biological systems through fluorescence microscopy. nih.gov The development of radiolabeled probes from various chemical scaffolds is also a key strategy in nuclear medicine and for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov

The versatility of the piperidine-pyridine scaffold allows for the attachment of various functionalities, including photoaffinity labels, which can be used to irreversibly bind to the target protein upon photoactivation, facilitating target identification and validation. While specific examples utilizing the exact this compound structure are not prevalent, the principles of chemical probe development are broadly applicable to this scaffold. mdpi.com

Table 2: Types of Chemical Probes and Their Applications

| Probe Type | Reporter Group/Functionality | Application |

| Fluorescent Probes | Fluorophore | Bioimaging, visualization of cellular processes |

| Radiolabeled Probes | Radioisotope (e.g., 18F, 131I) | PET imaging, biodistribution studies |

| Photoaffinity Probes | Photoreactive group (e.g., azide, benzophenone) | Target identification and validation |

Future Research Directions and Unexplored Potential

Design and Synthesis of Advanced Analogs with Tuned Properties

The structural framework of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone offers numerous avenues for the design and synthesis of advanced analogs with fine-tuned pharmacological properties. Future research in this area could focus on systematic modifications of the core structure to explore structure-activity relationships (SAR).

Key strategies for analog design include:

Modification of the Piperidine (B6355638) Ring: The methyl group at the 2-position of the piperidine ring is a critical feature that introduces chirality and steric bulk. Future synthetic efforts could explore the impact of varying the size and nature of the substituent at this position. For instance, replacing the methyl group with larger alkyl groups, fluorinated alkyl chains, or functional groups capable of hydrogen bonding could significantly alter the compound's binding affinity and selectivity for biological targets. Furthermore, the synthesis of analogs with different substitution patterns on the piperidine ring, such as at the 3- or 4-positions, could lead to derivatives with novel pharmacological profiles.

Modification of the Pyridine (B92270) Ring: The pyridine ring serves as a key aromatic component and a potential hydrogen bond acceptor. Analogs could be synthesized with various substituents on the pyridine ring to modulate its electronic properties and steric profile. Electron-donating or electron-withdrawing groups could be introduced to alter the pKa of the pyridine nitrogen and its ability to interact with target proteins. Moreover, the position of the nitrogen atom within the aromatic ring could be varied, leading to pyrimidine, pyrazine, or pyridazine (B1198779) analogs.

Bioisosteric Replacement: To improve properties such as metabolic stability, bioavailability, and target affinity, bioisosteric replacement of key functional groups could be employed. wesleyan.edu For example, the ketone linker could be replaced with other functional groups like an amide, ester, or a sulfonamide to explore different chemical spaces and potential interactions with biological targets. Similarly, the pyridine ring could be replaced with other five- or six-membered heterocycles to probe the importance of this moiety for biological activity.

Combinatorial Chemistry: To rapidly generate a diverse library of analogs, combinatorial chemistry approaches could be utilized. researchgate.net By employing a modular synthetic route, a wide range of building blocks for both the piperidine and pyridine moieties could be combined to create a large number of derivatives for high-throughput screening.

These synthetic endeavors will be crucial for systematically exploring the chemical space around the this compound scaffold and identifying analogs with optimized properties for specific biological applications.

Exploration of Novel Molecular Targets

A significant area of future research for this compound and its derivatives lies in the identification of their currently unknown molecular targets. Several powerful and unbiased approaches can be employed to achieve this.

Phenotypic Screening: A primary strategy involves conducting phenotypic screens to identify compounds that induce a desired biological response in cells or organisms without a preconceived notion of the molecular target. chemsoc.org.cn Libraries of this compound analogs could be screened in a variety of disease-relevant cellular models, such as cancer cell lines, primary neurons, or immune cells. Hits from these screens would then be subjected to target deconvolution studies.

In Silico Target Prediction: Computational methods can be used to predict potential molecular targets based on the chemical structure of the compound. rsc.org Techniques such as ligand-based virtual screening, which compares the structure of the query compound to libraries of known active molecules, and receptor-based docking, which predicts the binding of the compound to the three-dimensional structures of known proteins, can provide a list of putative targets for experimental validation. rsc.orgnih.gov

Chemoproteomics: This powerful technology enables the direct identification of protein targets of small molecules in complex biological systems. nih.govnih.gov One approach is affinity-based chemoproteomics, where a derivative of this compound is functionalized with a reactive group and a reporter tag to allow for covalent capture and subsequent identification of binding partners by mass spectrometry. Another method is thermal proteome profiling, which identifies target proteins by observing changes in their thermal stability upon compound binding.

The discovery of novel molecular targets for this compound class would open up new avenues for therapeutic development and provide valuable tools for dissecting complex biological pathways.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound and its analogs, future research should leverage the power of multi-omics data integration. chemsoc.org.cnnih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, a more complete picture of the compound's mechanism of action can be constructed. chemsoc.org.cnnih.gov

Genomics and Transcriptomics: Following treatment of cells or model organisms with the compound, changes in gene expression can be profiled using techniques like RNA-sequencing. This can reveal the signaling pathways and cellular processes that are modulated by the compound.

Proteomics and Metabolomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, providing insights into the direct and indirect effects of the compound on cellular machinery. wesleyan.edu Metabolomics can reveal alterations in the levels of small molecule metabolites, offering a functional readout of the compound's impact on cellular metabolism. wesleyan.edu

Integrative Analysis: The true power of this approach lies in the integration of these different data types. rsc.orgnih.gov By combining information on gene expression changes with alterations in protein and metabolite levels, researchers can build comprehensive models of the compound's mechanism of action. nih.gov This systems biology approach can help to identify key nodes in the cellular network that are perturbed by the compound, leading to a deeper understanding of its therapeutic and potential off-target effects. researchgate.netnih.gov

Development of High-Throughput Screening Assays for Derivatives

To efficiently explore the vast chemical space of this compound derivatives, the development of robust high-throughput screening (HTS) assays is essential. researchgate.netrsc.org The choice of assay format will depend on the identified molecular target(s) and the desired biological readout.

Biochemical Assays: If a specific protein target, such as an enzyme or a receptor, is identified, biochemical assays can be developed to measure the direct interaction of the compound with the target. rsc.org These assays, often performed in microtiter plates, can be based on various detection methods, including fluorescence, luminescence, or absorbance. nih.gov

Cell-Based Assays: For targets that are difficult to purify or for which a functional cellular response is more relevant, cell-based assays are a powerful alternative. mdpi.com These assays can measure a wide range of cellular events, such as changes in gene expression (using reporter genes), cell viability, or the activation of specific signaling pathways. wesleyan.eduresearchgate.net

Label-Free Technologies: To avoid potential artifacts associated with labeled reagents, label-free screening technologies can be employed. chemsoc.org.cnnih.govdoaj.org Techniques such as surface plasmon resonance (SPR), which measures binding events in real-time, and high-throughput mass spectrometry, can provide valuable information on the affinity and kinetics of compound-target interactions. chemsoc.org.cnnih.govdoaj.org

Fragment-Based Screening: An alternative to HTS of large compound libraries is fragment-based screening. nih.gov This approach involves screening a library of small, low-molecular-weight fragments to identify those that bind to the target protein. Hits from this screen can then be elaborated and optimized to generate potent lead compounds.

The development of these HTS assays will be crucial for rapidly identifying promising derivatives of this compound with improved potency, selectivity, and drug-like properties.

Application in New Chemical Biology Paradigms

Beyond its potential as a therapeutic agent, the this compound scaffold can be adapted for use in cutting-edge chemical biology applications to probe and manipulate biological systems.

Activity-Based Protein Profiling (ABPP): Derivatives of the compound could be designed as activity-based probes. nih.govnih.gov These probes typically contain a reactive group that covalently modifies the active site of a target enzyme, allowing for its identification and functional characterization in complex biological mixtures. nih.govnih.gov

Targeted Protein Degradation: The this compound scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs). nih.govnih.gov A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov By linking a derivative of the compound that binds to a protein of interest to a known E3 ligase ligand, it may be possible to induce the targeted degradation of that protein. nih.govnih.gov

Photo-affinity Labeling: To definitively identify the binding partners of this compound in a cellular context, photo-affinity labeling probes can be developed. nih.govnih.govrsc.org These probes are equipped with a photoreactive group that, upon irradiation with UV light, forms a covalent bond with nearby molecules, allowing for the capture and identification of the target protein. nih.govnih.govrsc.org

Chemical Genetics: In a chemical genetics approach, small molecules are used to rapidly and reversibly perturb protein function, complementing traditional genetic methods. nih.gov Potent and selective analogs of this compound could be used as chemical probes to study the physiological roles of their target proteins in various biological processes. nih.gov

The application of this compound and its derivatives in these advanced chemical biology paradigms would not only provide powerful tools for basic research but could also open up new therapeutic avenues.

Q & A

Q. What are the optimal synthetic routes for (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling Reactions : React 2-methylpiperidine with pyridine-4-carbonyl chloride under anhydrous conditions using a base (e.g., triethylamine) in dichloromethane.

Amidation : Optimize reaction time (12–24 hours) and temperature (0–25°C) to minimize side products like hydrolyzed intermediates .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yields range from 45% to 65% depending on reaction control .

Key Table : Synthesis Parameters for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | Pyridine-4-carbonyl chloride, DCM, 0°C | 60–65 | |

| Purification | Ethyl acetate/hexane (3:7) | 45–50 |

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methyl group on piperidine and pyridine coupling). Compare chemical shifts with similar methanone derivatives (e.g., δ 8.5 ppm for pyridin-4-yl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 219.1) .

- X-ray Crystallography : For unambiguous confirmation, refine crystal structures using SHELXL (e.g., C–O bond lengths ~1.23 Å) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., conflicting NMR shifts) be resolved during structural analysis?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR (carbonyl stretch ~1680 cm), and X-ray data to resolve ambiguities. For example, unexpected downfield shifts may indicate hydrogen bonding or solvent effects .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Example Table : NMR Data Comparison for Related Compounds

| Compound | -NMR (δ, ppm) | -NMR (δ, ppm) | Reference |

|---|---|---|---|

| Pyridin-4-yl-methanone | 8.5 (d, 2H), 3.1 (m, 1H) | 165.2 (C=O) | |

| 2-Methylpiperidine analog | 1.2 (d, 3H) | 22.4 (CH) |

Q. What computational strategies predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using the compound’s 3D structure. Prioritize targets with binding energies < −7 kcal/mol .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify persistent interactions (e.g., hydrogen bonds with Asp113 in a hypothetical kinase) .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates .

- Catalyst Optimization : Use Cu(I) catalysts for Ullman-type couplings to reduce side reactions (e.g., from 50% to 75% yield) .

- In-line Analytics : Employ HPLC-MS to monitor reaction progress and identify by-products (e.g., hydrolyzed carbonyl groups) .

Contradiction Analysis & Data Interpretation

Q. How should researchers address conflicting data in biological activity assays (e.g., inconsistent IC values)?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., pyridin-3-yl analogs showing lower potency due to steric hindrance) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.